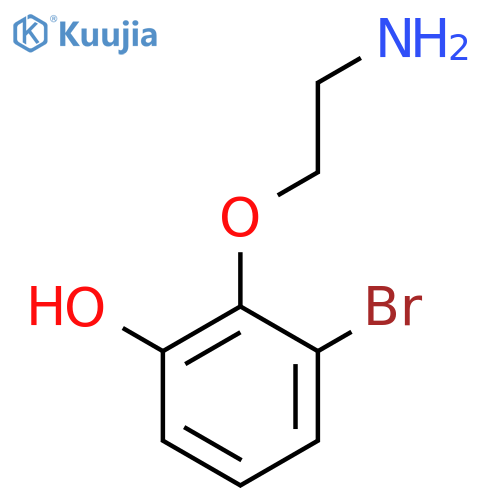

Cas no 2228799-70-8 (2-(2-aminoethoxy)-3-bromophenol)

2-(2-aminoethoxy)-3-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-aminoethoxy)-3-bromophenol

- 2228799-70-8

- EN300-1927389

-

- インチ: 1S/C8H10BrNO2/c9-6-2-1-3-7(11)8(6)12-5-4-10/h1-3,11H,4-5,10H2

- InChIKey: SNYLSJFCZDVXMW-UHFFFAOYSA-N

- SMILES: BrC1=CC=CC(=C1OCCN)O

計算された属性

- 精确分子量: 230.98949g/mol

- 同位素质量: 230.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- XLogP3: 1.3

2-(2-aminoethoxy)-3-bromophenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927389-5.0g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1927389-0.25g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 0.25g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-0.05g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 0.05g |

$864.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-0.5g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 0.5g |

$987.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-1g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 1g |

$1029.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-5g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-0.1g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-2.5g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 2.5g |

$2014.0 | 2023-09-17 | ||

| Enamine | EN300-1927389-10.0g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1927389-1.0g |

2-(2-aminoethoxy)-3-bromophenol |

2228799-70-8 | 1g |

$1029.0 | 2023-06-02 |

2-(2-aminoethoxy)-3-bromophenol 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

2-(2-aminoethoxy)-3-bromophenolに関する追加情報

Comprehensive Overview of 2-(2-aminoethoxy)-3-bromophenol (CAS No. 2228799-70-8): Properties, Applications, and Industry Insights

The compound 2-(2-aminoethoxy)-3-bromophenol (CAS No. 2228799-70-8) is a specialized brominated phenolic derivative with a unique molecular structure combining an aminoethoxy side chain and a bromophenol core. This structural configuration endows it with distinct chemical properties, making it valuable in pharmaceutical intermediates, organic synthesis, and material science. Its CAS number 2228799-70-8 serves as a critical identifier for researchers and manufacturers seeking high-purity reagents for advanced applications.

In recent years, the demand for functionalized phenols like 2-(2-aminoethoxy)-3-bromophenol has surged due to their role in designing targeted drug molecules and bioconjugation strategies. The aminoethoxy group enhances solubility and reactivity, while the bromine substituent offers a versatile handle for further modifications via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These features align with industry trends toward precision chemistry and green synthesis, addressing user queries like "how to optimize bromophenol derivatives for catalysis" or "applications of aminoethoxy compounds in biopharmaceuticals."

From a synthetic perspective, 2-(2-aminoethoxy)-3-bromophenol exemplifies the convergence of medicinal chemistry and material innovation. Its electron-rich aromatic system facilitates interactions with biomolecules, a property exploited in probe design for diagnostic assays. Researchers frequently search for "bromophenol derivatives with aminoalkyl linkers" or "CAS 2228799-70-8 solubility data," reflecting its relevance in high-throughput screening and drug discovery pipelines. The compound’s stability under physiological conditions further supports its use in biocompatible coatings and polymer additives.

Environmental and regulatory considerations also shape the discourse around 2-(2-aminoethoxy)-3-bromophenol. As industries prioritize sustainable chemistry, questions arise about its biodegradability and eco-friendly synthesis routes. Analytical techniques like HPLC and LC-MS are commonly employed to validate its purity, a topic frequently searched alongside "CAS 2228799-70-8 analytical methods." Additionally, its non-hazardous classification under standard safety protocols makes it a preferable choice for academic research and industrial scale-up.

Looking ahead, the versatility of 2-(2-aminoethoxy)-3-bromophenol positions it as a key player in emerging fields such as theranostics and smart materials. Its dual functionality—combining a hydrogen-bond donor (phenolic OH) and a nucleophilic amine—enables diverse molecular scaffolding, answering niche queries like "bromophenol-based fluorescent tags" or "aminoethoxy linker stability in aqueous media." With ongoing advancements in catalytic bromination techniques, the compound’s accessibility and applicability are expected to expand, reinforcing its status as a multifunctional building block in modern chemistry.

2228799-70-8 (2-(2-aminoethoxy)-3-bromophenol) Related Products

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)

- 120788-31-0(1-amino-4-hexyne)

- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)